Product packaging for 4-Hydroxyphenyl tetradecanoate(Cat. No.:CAS No. 83791-07-5)

4-Hydroxyphenyl tetradecanoate

Cat. No.: B14405303
CAS No.: 83791-07-5
M. Wt: 320.5 g/mol
InChI Key: YTABPUUHANHXPE-UHFFFAOYSA-N
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Description

4-Hydroxyphenyl tetradecanoate is a synthetic ester compound that serves as a key synthetic intermediate in advanced organic and materials chemistry research. Its molecular structure, featuring a phenolic hydroxyl group and a long aliphatic chain, makes it a versatile building block. This compound is primarily used as a precursor for the synthesis of more complex molecules, such as Schiff bases, which are investigated for their functional properties, including thermochromism and photochromism . Researchers utilize this ester in the development of novel liquid crystalline materials and organic compounds with potential stimuli-responsive behaviors . The tetradecanoate (myristate) chain is significant in biochemical contexts, as myristic acid derivatives are explored for their biological activity. For instance, similar compounds have been studied as potential inhibitors of N-myristoyltransferase (NMT), a promising target for the development of new antifungal agents . The compound is for research purposes only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H32O3 B14405303 4-Hydroxyphenyl tetradecanoate CAS No. 83791-07-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83791-07-5

Molecular Formula

C20H32O3

Molecular Weight

320.5 g/mol

IUPAC Name

(4-hydroxyphenyl) tetradecanoate

InChI

InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-20(22)23-19-16-14-18(21)15-17-19/h14-17,21H,2-13H2,1H3

InChI Key

YTABPUUHANHXPE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1=CC=C(C=C1)O

Origin of Product

United States

Natural Occurrence and Isolation of 4 Hydroxyphenyl Tetradecanoate and Analogues

Identification and Characterization from Fungal Sources

Fungi are known producers of a diverse array of secondary metabolites. Among these are tyrosol (4-hydroxyphenethyl alcohol) derivatives, which have been isolated from various fungal species. Research into sponge-derived fungi, in particular, has led to the identification of several of these compounds.

In a notable study, a strain of the fungus Hypocrea koningii (PF04), isolated from a sponge, was found to produce a series of tyrosol derivatives. researchgate.net Through detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, researchers identified 4-hydroxyphenethyl tetradecanoate (B1227901) among the metabolites. researchgate.net This compound is a close analogue of 4-hydroxyphenyl tetradecanoate. Alongside it, other known congeners were also isolated and characterized. researchgate.net The identification process relies on comparing the spectroscopic data of the isolated natural product with that of known compounds reported in scientific literature. researchgate.net

Other fungi, such as those from the Aspergillus and Penicillium genera, are also known to produce phenolic compounds, including derivatives of 4-hydroxyphenylacetic acid, which serves as a precursor in various metabolic pathways. mdpi.commdpi.com For instance, 4-hydroxyphenylacetic acid itself has been isolated from the marine-derived fungus Emericellopsis maritima. mdpi.com While not esters, the production of these precursor molecules by fungi underscores their metabolic capability to synthesize the necessary building blocks for compounds like this compound.

Table 1: Selected Tyrosol Analogues Isolated from Fungal Sources

Compound NameFungal SourceReference
4-Hydroxyphenethyl tetradecanoateHypocrea koningii PF04 researchgate.net
Hypocrol AHypocrea koningii PF04 researchgate.net
Trichodenol BHypocrea koningii PF04 researchgate.net
4-Hydroxyphenethyl acetateHypocrea koningii PF04 researchgate.net
1-OleyltyrosolHypocrea koningii PF04 researchgate.net

Isolation and Structural Elucidation from Plant Species (e.g., Olea europaea)

The olive tree, Olea europaea, is a well-documented source of phenolic compounds, particularly tyrosol and its derivatives. researchgate.netmdpi.com These compounds are found in various parts of the plant, including the leaves, fruits (drupes), and the oil extracted from them. researchgate.netmdpi.comnih.gov While this compound itself is not commonly reported, its analogues—lipophilic esters of tyrosol with other fatty acids—have been successfully isolated and identified. researchgate.net

Lipophilic tyrosol esters such as tyrosyl oleate (B1233923), palmitate, and stearate (B1226849) have been isolated from olive fruits, as well as from other plant species like Ligustrum ovalifolium (privet) flowers. researchgate.net The isolation of these compounds from olive by-products, such as olive mill wastewater and pomace, is also an area of active research. researchgate.netresearchgate.net

The general procedure for isolating these phenolic esters from olive products involves several key steps:

Extraction: The olive material (e.g., pulp, leaves, or oil) is typically mixed with a solvent system, often a combination of methanol (B129727) and acetone, to extract the phenolic compounds. researchgate.net

Purification: The crude extract undergoes further purification steps. This often involves liquid-liquid partitioning and various forms of chromatography, such as High-Performance Liquid Chromatography (HPLC), to separate the individual components. researchgate.netresearchgate.netresearchgate.net

Structural Elucidation: The final, purified compounds are identified using advanced analytical techniques. NMR spectroscopy and mass spectrometry are crucial for determining the precise chemical structure, including the nature of the fatty acid chain attached to the tyrosol backbone. researchgate.netresearchgate.net

The presence of these tyrosol esters in Olea europaea highlights the plant's metabolic machinery for esterifying tyrosol with various fatty acids, suggesting that the formation of the tetradecanoate ester is plausible within this biological system. researchgate.net

Table 2: Tyrosol and Its Esters Found in Olea europaea

Compound NamePart of Plant/ProductReference
TyrosolFruits, Leaves, Oil researchgate.net
Tyrosyl OleateFruits researchgate.net
Hydroxytyrosyl OleatePomace, Olive Mill Wastewater researchgate.net
4-Hydroxyphenethyl acetateVirgin Olive Oil researchgate.net

Theoretical Considerations of Biosynthetic Pathways in Natural Systems

The biosynthesis of 4-hydroxyphenyl alkanoates can be theorized through several potential metabolic routes, primarily involving the esterification of a phenolic precursor with a fatty acid.

One major proposed pathway involves a multi-enzyme complex known as a polyketide synthase (PKS) . In pathogenic mycobacteria, an enzyme named (4-hydroxyphenyl)alkanoate synthase has been identified. qmul.ac.ukkegg.jp This enzyme is part of the biosynthetic pathway for phenolphthiocerol, a virulence-associated lipid. qmul.ac.uk The synthase functions by taking a starting molecule, 4-hydroxybenzoate, which is loaded onto its acyl-carrier domain. It then catalyzes the sequential addition of malonyl-CoA units, elongating the chain. qmul.ac.uk This process, utilizing NADPH as a reducing agent, results in the formation of long-chain (4-hydroxyphenyl)alkanoates, such as 17-(4-hydroxyphenyl)heptadecanoate and 19-(4-hydroxyphenyl)nonadecanoate. qmul.ac.ukkegg.jp A similar PKS-based mechanism could theoretically produce this compound from a 4-hydroxybenzoyl-CoA starter unit and subsequent elongation with six molecules of malonyl-CoA.

A second plausible pathway involves the direct enzymatic esterification of a pre-synthesized phenolic alcohol, such as tyrosol (4-hydroxyphenethyl alcohol), with a fatty acid. Tyrosol is a common phenolic compound in plants like the olive tree. researchgate.net The esterification would likely be catalyzed by a lipase (B570770) or an esterase enzyme. This reaction would link tyrosol to tetradecanoic acid (myristic acid), which is a common saturated fatty acid in nature. This type of lipase-catalyzed synthesis of tyrosol esters has been demonstrated effectively in laboratory settings (in vitro) to create more lipophilic versions of tyrosol. tandfonline.comtandfonline.com

The precursors for these pathways are derived from primary metabolism. The aromatic core, 4-hydroxyphenylacetate, can be synthesized in organisms from amino acids like tyrosine. nih.gov Enzymes such as 4-hydroxyphenylacetate 3-hydroxylase and 4-hydroxyphenylacetate decarboxylase are involved in the broader catabolism and modification of such aromatic compounds in bacteria, indicating a well-established metabolic network for handling these structures. nih.govwikipedia.org The fatty acid portion, tetradecanoic acid, is a product of standard fatty acid biosynthesis.

Structure Activity Relationship Sar and Computational Studies of 4 Hydroxyphenyl Tetradecanoate Analogues

Elucidation of Structural Determinants for Observed Biological Activities

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug design, providing a framework for optimizing molecular structures to enhance desired biological effects. For phenolic lipids like 4-hydroxyphenyl tetradecanoate (B1227901), SAR analyses have focused on three primary components: the phenolic ring, the lipid chain, and the linkage between them.

The phenolic moiety is a critical pharmacophore, largely responsible for the antioxidant and other biological activities observed in this class of compounds. nih.gov The hydroxyl (-OH) group on the phenyl ring is the primary site of action for free radical scavenging. nih.gov

Quantum chemical studies have shown that the arrangement and number of hydroxyl groups significantly influence antioxidant capacity. nih.gov For instance, catechol (1,2-dihydroxybenzene) and pyrogallol (B1678534) (1,2,3-trihydroxybenzene) configurations exhibit lower bond dissociation enthalpy (BDE) for their hydroxyl groups compared to monohydroxy phenols (like the 4-hydroxyphenyl group) or resorcinol (B1680541) (1,3-dihydroxybenzene) structures. nih.gov A lower BDE facilitates the donation of a hydrogen atom to neutralize free radicals, making compounds with catechol or pyrogallol moieties generally more potent antioxidants. nih.gov

The fatty acyl chain, while often considered the "lipophilic tail," plays a much more complex role than simply modulating solubility. Its length and degree of saturation have a profound and often non-linear impact on biological activity. acs.orgnih.gov

Numerous studies on phenolic esters have identified a "cutoff effect" related to the alkyl chain length. acs.orgresearchgate.net This phenomenon describes how biological activity, particularly antioxidant and antimicrobial effects, increases as the alkyl chain lengthens up to a certain point, after which further increases in length lead to a decrease in activity. nih.govresearchgate.net For many phenolic esters, the optimal activity is observed with medium-length chains, typically between 8 and 14 carbon atoms. acs.orgresearchgate.net For example, in a series of catecholic esters, those with C8 to C14 acyl chains showed the highest antioxidant capacity. acs.org Esters with chains longer than 14 carbons, such as C16 or C18, often exhibit a sharp decrease in activity. acs.orgresearchgate.net This decline may be attributed to increased steric hindrance, which can physically obstruct the phenolic active site from interacting with its target, or to reduced mobility and unfavorable partitioning within multiphasic systems like emulsions. nih.govresearchgate.net

The saturation of the fatty acyl chain is another critical factor. Unsaturated esters, such as those derived from oleic or linoleic acid, frequently display better radical-scavenging activity than their corresponding saturated counterparts. acs.org

Analogue FeatureObservationImpact on ActivitySource
Short Acyl Chain (e.g., C2, C4)Lower lipophilicity, higher water-phase antioxidant efficacy.Moderate nih.gov
Medium Acyl Chain (e.g., C8-C14)Optimal balance of lipophilicity and molecular conformation.Peak Activity (Antioxidant, Antimicrobial) acs.orgresearchgate.net
Long Acyl Chain (e.g., C16, C18)High lipophilicity, potential for steric hindrance and reduced mobility.Decreased Activity ("Cutoff Effect") acs.orgnih.govresearchgate.net
Unsaturated Acyl ChainIntroduces conformational flexibility.Generally Higher Activity than Saturated Equivalent acs.org

The linkage connecting the phenolic head to the acyl tail is most commonly an ester but can be modified to an amide to probe its influence on activity. This modification significantly alters the molecule's chemical and physical properties. Replacing an ester linkage with an amide bond has been shown to reduce biological activity in several systems. nih.govnih.gov

The primary reason for this reduction in activity is the increased rigidity of the amide bond compared to the more flexible ester bond. nih.govscispace.com This stiffness can hinder the molecule's ability to adopt the optimal conformation required for binding to a receptor or enzyme active site. nih.govnih.gov For instance, in studies of acetylcholine (B1216132) analogues, replacing the ester group with an amide reduced the affinity for muscarine-sensitive receptors by 40- to 100-fold in some series. nih.gov This effect was attributed to the rigid amide bond restricting the binding of the phenyl groups. nih.govnih.gov Furthermore, amides are slightly larger and more hydrophilic than their ester counterparts, which can also affect their interaction with biological targets and their ability to cross cell membranes. nih.govnih.gov

Advanced Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for understanding the interactions of small molecules like 4-hydroxyphenyl tetradecanoate analogues at a molecular level. Techniques such as molecular docking and molecular dynamics simulations complement experimental SAR data, providing a dynamic and three-dimensional perspective on ligand-receptor interactions. nih.gov

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor or enzyme active site. mdpi.comacs.org This technique helps to elucidate the binding mode and estimate the strength of the interaction, often expressed as a binding energy score. mdpi.com

For phenolic compounds, docking studies have successfully identified key interactions responsible for their biological effects. For example, in a study of a 1-(4-hydroxyphenyl) chalcone (B49325) derivative against a bacterial protein, docking simulations revealed that the carbonyl group and the 4-hydroxyphenyl moiety were critical for binding, forming several hydrogen bonds and van der Waals interactions within the active site. mdpi.com The predicted binding affinity often correlates with experimentally observed inhibitory activity. researchgate.net Docking studies on various nitrogen-containing heterocyclic analogues with a p-phenolic unit have also been used to explore potential inhibitory activities against microbial enzymes. nih.gov

Example Docking Study Results for a Phenolic Ligand
ParameterValue/ObservationSignificanceSource
Target ProteinPenicillin-Binding Proteins (S. aureus)Key target for antibacterial agents. mdpi.com
Binding Energy-7.40 kcal/molIndicates strong, stable binding affinity. mdpi.com
Key InteractionsHydrogen bonds and van der Waals forces.Identifies specific residues and functional groups (e.g., carbonyl, hydroxyl) crucial for binding. mdpi.com
Inhibition Constant (Ki)3.74 µM (calculated)Predicts high inhibitory potential. mdpi.com

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, modeling the movement of every atom in the ligand-receptor complex over time. mdpi.complos.org MD simulations are used to assess the stability of the docked pose, analyze conformational changes in both the ligand and the protein, and understand the role of solvent molecules in the interaction. frontiersin.orgnih.gov

By simulating the complex in a realistic environment (e.g., immersed in water), MD can confirm whether the interactions predicted by docking are maintained over time. frontiersin.org These simulations can reveal fluctuations and rearrangements at the protein-ligand interface, providing insights into the flexibility of the binding pocket and the adaptability of the ligand. plos.orgfrontiersin.org Such studies are crucial for validating docking results and gaining a deeper understanding of the dynamic nature of molecular recognition, which ultimately governs the biological effect of compounds like this compound and its analogues. tandfonline.commdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important computational strategy in medicinal chemistry and toxicology. It seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. By quantifying molecular features, known as descriptors, QSAR models can predict the activity of new, unsynthesized analogues, thereby guiding rational drug design and saving significant resources in the discovery pipeline.

The fundamental principle of QSAR is that the biological effect of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. A general QSAR model can be expressed by the following equation:

Activity = f(Molecular Descriptors)

Where the activity is the dependent variable (e.g., IC₅₀ for enzyme inhibition) and the molecular descriptors are the independent variables. These descriptors can be broadly categorized into several classes:

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as charge distribution, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For phenolic compounds like this compound analogues, electronic descriptors are crucial as the phenolic hydroxyl group's ability to donate a hydrogen atom or chelate metal ions is key to many of its biological activities, including antioxidant and tyrosinase inhibitory effects.

Steric Descriptors: These describe the size and shape of the molecule. Descriptors like molecular volume, surface area, and specific steric parameters (e.g., Verloop's sterimol parameters) are important. In the case of 4-hydroxyphenyl alkanoates, the length and branching of the alkyl chain significantly influence how the molecule fits into a biological target's active site.

Hydrophobic Descriptors: These account for the lipophilicity of a compound, which governs its ability to cross cell membranes and interact with hydrophobic pockets in proteins. The most common hydrophobic descriptor is the logarithm of the octanol-water partition coefficient (LogP). The long tetradecanoyl chain in this compound imparts significant hydrophobicity, a critical factor in its biological profile.

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule, describing aspects like molecular connectivity, branching, and shape.

3D Descriptors: These are calculated from the three-dimensional conformation of a molecule and can include information about molecular shape and field-based properties.

To build a predictive QSAR model for this compound analogues, a series of these compounds would be synthesized, and their biological activity (e.g., tyrosinase inhibition) would be experimentally determined. The following data table illustrates a hypothetical dataset for a series of 4-hydroxyphenyl alkanoates, which would form the basis of a QSAR study.

CompoundAlkyl Chain Length (n)IC₅₀ (µM) for Tyrosinase InhibitionLogP (Calculated)Molecular Volume (ų)
4-Hydroxyphenyl acetate25501.45140.2
4-Hydroxyphenyl propanoate34201.98158.5
4-Hydroxyphenyl butanoate43102.51176.8
4-Hydroxyphenyl hexanoate61503.57213.4
4-Hydroxyphenyl octanoate8854.63250.0
4-Hydroxyphenyl decanoate10405.69286.6
4-Hydroxyphenyl dodecanoate12256.75323.2
This compound14187.81359.8

Once the data is compiled, statistical methods are employed to develop the QSAR equation. Multiple Linear Regression (MLR) is a common starting point, which aims to find a linear relationship between the biological activity and the most relevant descriptors. For instance, a simplified hypothetical QSAR equation for the tyrosinase inhibitory activity of 4-hydroxyphenyl alkanoates might look like:

pIC₅₀ = c₀ + c₁ * LogP - c₂ * (Molecular Volume)²

Where pIC₅₀ is the negative logarithm of the IC₅₀ value, and c₀, c₁, and c₂ are coefficients determined by the regression analysis. The negative coefficient for the squared molecular volume term might suggest that while increasing lipophilicity is initially beneficial, there is an optimal size, beyond which activity decreases due to steric hindrance at the active site.

More advanced, non-linear machine learning methods are increasingly used in QSAR modeling. These include:

Random Forest (RF): An ensemble learning method that constructs multiple decision trees and outputs the average prediction of the individual trees.

Support Vector Machines (SVM): A method that finds a hyperplane that best separates data points into different classes or predicts a continuous value.

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks, capable of modeling complex non-linear relationships.

The predictive power and robustness of a QSAR model must be rigorously validated. This is typically done by splitting the initial dataset into a training set (used to build the model) and a test set (used to evaluate its predictive performance on compounds not used in model development). Statistical parameters such as the squared correlation coefficient (R²), the cross-validated squared correlation coefficient (Q²), and the root mean square error (RMSE) are used to assess the model's quality. nih.gov

For this compound and its analogues, QSAR studies on similar phenolic compounds with long alkyl chains have shown that lipophilicity (LogP) and steric factors related to the alkyl chain are often dominant descriptors for activities like antimicrobial action and enzyme inhibition. ijpsonline.com The electronic properties of the phenolic ring, such as the ability to donate a hydrogen atom, also play a significant role, particularly in antioxidant activity. mdpi.com

The following table presents key statistical parameters often reported in QSAR studies to validate the predictive power of the developed models.

Statistical ParameterSymbolDescriptionTypical Value for a Good Model
Coefficient of DeterminationProportion of the variance in the dependent variable that is predictable from the independent variables for the training set.> 0.6
Cross-validated R² (Leave-One-Out)Q² or R²cvA measure of the model's predictive ability for the training set, obtained by systematically leaving out one compound at a time and predicting its activity.> 0.5
Root Mean Square ErrorRMSEThe standard deviation of the residuals (prediction errors).As low as possible
External Validation R²R²extThe R² value for the external test set, indicating the model's ability to predict new compounds.> 0.6

Analytical Methodologies for Research and Characterization of 4 Hydroxyphenyl Tetradecanoate

Advanced Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for the definitive identification and structural analysis of 4-hydroxyphenyl tetradecanoate (B1227901).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 4-hydroxyphenyl tetradecanoate.

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms. In a derivative, 4-{[(3-cyanophenyl)imino]methyl}-3-hydroxyphenyl tetradecanoate, the aliphatic chain protons of the tetradecanoate moiety show characteristic signals. researchgate.net The terminal methyl (CH₃) protons typically appear as a triplet around δ 0.88 ppm. researchgate.netmdpi.com The numerous methylene (B1212753) (-CH₂-) protons of the long alkyl chain produce a complex multiplet signal between δ 1.29 and 1.45 ppm. researchgate.netmdpi.com The methylene group adjacent to the ester carbonyl (-CH₂COO-) appears as a triplet at approximately δ 2.56 ppm. researchgate.net Protons on the phenyl ring exhibit signals in the aromatic region of the spectrum. researchgate.netmdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. For a related compound, 3-hydroxy-4-{[(3-nitrophenyl)imino]methyl}phenyl tetradecanoate, the carbonyl carbon (COO) of the ester group is observed at a chemical shift of around δ 171.6 ppm. mdpi.com The carbons of the long alkyl chain resonate in the range of δ 14.26 to 34.83 ppm, with the terminal methyl carbon appearing at approximately δ 14.52 ppm in a similar derivative. researchgate.netmdpi.com Aromatic carbons are found in the downfield region of the spectrum. researchgate.netmdpi.com

Table 1: Representative NMR Data for Derivatives of this compound

Nucleus Functional Group Chemical Shift (δ) in ppm Reference
¹H -CH₃ (terminal) ~0.88 (triplet) researchgate.netmdpi.com
¹H -(CH₂)₁₀- ~1.29-1.45 (multiplet) researchgate.netmdpi.com
¹H -CH₂COO- ~2.56 (triplet) researchgate.net
¹³C -COO- ~171.6-172.1 researchgate.netmdpi.com
¹³C -CH₃ (terminal) ~14.26-14.52 researchgate.netmdpi.com
¹³C Aliphatic -CH₂- ~22.94-34.84 researchgate.netmdpi.com

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound. The FTIR spectrum displays characteristic absorption bands corresponding to specific molecular vibrations.

Key vibrational frequencies for derivatives of this compound include:

O-H Stretching: A broad band in the region of 3439-3445 cm⁻¹ indicates the presence of the hydroxyl (-OH) group on the phenyl ring. researchgate.netmdpi.com

C-H Stretching: Aliphatic C-H stretching vibrations from the tetradecanoate chain are observed as sharp peaks around 2849-2958 cm⁻¹. researchgate.netmdpi.com

C=O Stretching: A strong absorption band characteristic of the ester carbonyl (C=O) group appears at approximately 1755-1760 cm⁻¹. researchgate.netmdpi.com

C=C Stretching: Aromatic C=C bond stretching vibrations within the phenyl ring are typically found in the 1498-1594 cm⁻¹ range. researchgate.netmdpi.com

Table 2: Characteristic FTIR Absorption Bands for Derivatives of this compound

Vibrational Mode Functional Group Wavenumber (cm⁻¹) Reference
O-H Stretching Phenolic -OH 3439-3445 researchgate.netmdpi.com
C-H Stretching Aliphatic 2849-2958 researchgate.netmdpi.com
C=O Stretching Ester 1755-1760 researchgate.netmdpi.com
C=C Stretching Aromatic 1498-1594 researchgate.netmdpi.com

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and investigating the fragmentation pattern of this compound, which aids in its structural confirmation. rsc.org In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺) and fragment ions are detected. orgchemboulder.comlibretexts.org For a derivative like 3-hydroxy-4-{[(3-nitrophenyl)imino]methyl}phenyl tetradecanoate, the molecular ion peak (M⁺) was observed at an m/z of 468. mdpi.com Similarly, for 4-{[(3-cyanophenyl)imino]methyl}-3-hydroxyphenyl tetradecanoate, the molecular ion peak was detected at m/z 448. researchgate.net The fragmentation pattern provides valuable structural information, often involving the cleavage of the ester bond or fragmentation of the alkyl chain. orgchemboulder.com

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for separating this compound from complex mixtures and for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While this compound itself may have limited volatility, derivatization can make it amenable to GC-MS analysis. This technique has been used to identify related compounds in various matrices. core.ac.ukijpsr.com For instance, GC-MS has been employed to characterize phenolic resins and identify compounds like 4-[(4-hydroxyphenyl)methyl]phenol in manufactured articles. mdpi.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass spectra for each component, allowing for their identification by comparing the spectra to libraries or known standards. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like this compound. lcms.cz The liquid chromatograph separates the compound from the sample matrix, and the mass spectrometer provides sensitive and selective detection. LC-MS/MS, a tandem mass spectrometry technique, offers enhanced specificity and is valuable for quantifying analytes in complex biological or environmental samples. nih.gov This method has been successfully used for the screening and identification of a wide range of phenolic compounds in various extracts. mdpi.com

Metabolomics Approaches for Profiling in Biological Samples

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, provides a powerful lens through which to understand the biochemical status of a biological system. nih.gov The application of metabolomics to characterize this compound and its derivatives in biological samples is crucial for elucidating its metabolic fate, identifying potential biomarkers, and understanding its physiological or pathological roles. This is typically achieved through advanced analytical platforms, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, which allow for the comprehensive and quantitative analysis of a wide array of metabolites. symbiosisonlinepublishing.com

The general workflow for metabolomic analysis of biological samples such as blood, urine, or tissues involves several key stages: sample collection and preparation, analytical measurement, and data analysis. core.ac.uk Careful consideration at each step is necessary to ensure the generation of high-quality, reproducible data. For a compound like this compound, which possesses both a phenolic ring and a long aliphatic chain, specific extraction and analytical methods must be optimized to achieve sensitive and accurate profiling.

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to gain a broad overview of the metabolome, while targeted metabolomics focuses on the quantification of a specific, predefined set of metabolites. core.ac.uk Both approaches can be valuable in studying this compound. An untargeted approach might be used initially to discover novel metabolites of this compound, while a targeted panel could be developed for the routine and precise measurement of the parent compound and its key metabolites once identified.

Mass Spectrometry-Based Metabolomics

Mass spectrometry, often coupled with a separation technique like liquid chromatography (LC) or gas chromatography (GC), is a cornerstone of metabolomics due to its high sensitivity, selectivity, and throughput. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of a wide range of metabolites, including phenolic compounds and lipids. rsc.org For the analysis of this compound and its potential metabolites in biological fluids like plasma or urine, a typical LC-MS workflow would involve:

Sample Preparation : This often includes protein precipitation for plasma or serum samples, or a liquid-liquid or solid-phase extraction (SPE) to enrich the analytes of interest and remove interfering matrix components. rsc.orgresearchgate.net Given the lipophilic nature of the tetradecanoate chain and the polar phenolic group, a mixed-mode SPE could be effective.

Chromatographic Separation : Reversed-phase liquid chromatography (RPLC) is a common choice, where a C18 column can effectively separate this compound from more polar metabolites based on its hydrophobicity. nih.gov A gradient elution with solvents like water and acetonitrile, often with a small amount of acid such as formic acid to improve ionization, would be employed.

Mass Spectrometric Detection : Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules and would likely be used in either positive or negative ion mode. High-resolution mass spectrometers, such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instruments, are capable of providing accurate mass measurements, which aids in the identification of unknown metabolites. nih.gov Tandem mass spectrometry (MS/MS) would be used to obtain structural information by fragmenting the parent ion.

A hypothetical LC-MS/MS analysis of a biological sample containing this compound and its metabolites might yield the data presented in Table 1.

Table 1: Illustrative LC-MS/MS Data for this compound and Potential Metabolites

CompoundRetention Time (min)Precursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)
This compound12.5349.274227.169, 121.029
4-Hydroxyphenylacetic acid4.2151.040107.034
Tetradecanedioic acid8.9257.175239.164, 211.133
Glucuronidated this compound10.1525.297349.274, 175.024

This table is for illustrative purposes and does not represent actual experimental data.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. symbiosisonlinepublishing.com For non-volatile compounds like this compound, a derivatization step is necessary to increase their volatility. This typically involves converting polar functional groups, such as the hydroxyl group, into less polar and more volatile derivatives, for example, by silylation. While requiring an extra sample preparation step, GC-MS can offer excellent chromatographic resolution and established libraries for metabolite identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy-Based Metabolomics

NMR spectroscopy is a highly reproducible and quantitative technique that provides detailed structural information about metabolites. nih.gov ¹H-NMR is the most common nucleus observed in metabolomics studies. researchgate.net Unlike MS, NMR is non-destructive and requires minimal sample preparation, often only requiring the addition of a deuterated solvent and a pH buffer. nih.gov

However, NMR is generally less sensitive than MS. nih.gov The complexity of biological samples often leads to significant signal overlap in 1D ¹H-NMR spectra, which can make the identification and quantification of individual metabolites challenging. nih.gov To overcome this, two-dimensional (2D) NMR experiments, such as ¹H-¹H COSY and ¹H-¹³C HSQC, can be employed to resolve overlapping signals and aid in structural elucidation.

For the analysis of this compound, specific signals from the aromatic protons of the hydroxyphenyl group and the aliphatic protons of the tetradecanoate chain would be of interest. Changes in the chemical shifts of these protons could indicate metabolic transformations at these positions.

The following table illustrates the kind of data that could be obtained from an NMR-based metabolomics study of a sample containing this compound.

Table 2: Representative ¹H-NMR Chemical Shifts for this compound in a Biological Matrix

ProtonChemical Shift (ppm)Multiplicity
Aromatic Protons (AA'BB' system)6.8 - 7.2d
Methylene (adjacent to ester)4.2t
Methylene (alpha to carboxyl)2.5t
Methylene Chain1.2 - 1.6m
Terminal Methyl0.9t

This table is for illustrative purposes and does not represent actual experimental data. Chemical shifts are highly dependent on the solvent and sample matrix.

Metabolic Pathways and Degradation Research of 4 Hydroxyphenyl Tetradecanoate

Investigation of Proposed Biosynthetic Pathways of Related Tyrosol Esters

The natural biosynthesis of 4-hydroxyphenyl tetradecanoate (B1227901) is not extensively detailed in scientific literature; however, a proposed pathway can be constructed based on the known biosynthesis of its precursors, tyrosol and fatty acids, and enzymatic esterification processes. The formation of tyrosol esters can also be achieved synthetically using enzymatic catalysts, which sheds light on potential biological mechanisms.

The biosynthesis of tyrosol in organisms like the yeast Saccharomyces cerevisiae occurs via the shikimate pathway. Metabolic engineering efforts have successfully increased tyrosol production by introducing an exogenous pathway that converts tyrosine to tyrosol and optimizing the chorismate metabolism to direct the metabolic flux towards aromatic amino acid synthesis frontiersin.org.

A plausible biosynthetic pathway for 4-hydroxyphenyl tetradecanoate would involve two primary stages:

Synthesis of Precursors : Tyrosol is synthesized from the aromatic amino acid tyrosine. Tetradecanoic acid, a 14-carbon saturated fatty acid, is built up from acetyl-CoA through the fatty acid synthesis pathway.

Enzymatic Esterification : Tyrosol and activated tetradecanoic acid (tetradecanoyl-CoA) are combined through an esterification reaction catalyzed by a lipase (B570770) or an esterase. Lipases, such as the one from Candida antarctica, have been used effectively in the chemoselective synthesis of new lipophilic esters of tyrosol, demonstrating the feasibility of such enzymatic reactions nih.gov.

This proposed pathway is summarized in the table below.

Metabolic StageKey Precursor(s)Key Enzyme/ProcessIntermediate/Product
Tyrosol BiosynthesisChorismate, TyrosineShikimate Pathway / Ehrlich PathwayTyrosol (4-hydroxyphenylethanol)
Fatty Acid BiosynthesisAcetyl-CoA, Malonyl-CoAFatty Acid Synthase (FAS)Tetradecanoic Acid (Myristic Acid)
EsterificationTyrosol, Tetradecanoyl-CoALipase / EsteraseThis compound

Studies on Enzymatic Hydrolysis and Biodegradation Pathways

The biodegradation of this compound is initiated by the cleavage of its ester bond. This hydrolysis is a critical step that breaks the compound into its more readily metabolized constituents: tyrosol and tetradecanoic acid. This process is typically catalyzed by esterases or lipases, enzymes that are widespread in nature. Fungal lipases, for instance, are known to effectively hydrolyze triglycerides and other esters in natural oils to generate free fatty acids nih.gov. Similarly, bacteria such as Enterobacter cloacae have demonstrated the ability to rapidly hydrolyze the ester bonds of parabens (4-hydroxybenzoic acid esters), which are structurally related to the aromatic portion of this compound nih.govbohrium.com.

Following hydrolysis, the two products are degraded through separate, well-established metabolic pathways:

Degradation of Tyrosol : Microbial degradation of tyrosol has been observed in bacteria isolated from environments containing olive processing effluents. A Halomonas species was found to completely degrade tyrosol by first oxidizing it to 4-hydroxyphenylacetic acid (HPA) nih.govresearchgate.net. This intermediate is then further catabolized via the homogentisic acid pathway nih.govresearchgate.net.

Degradation of Tetradecanoic Acid : The 14-carbon fatty acid chain is catabolized through the mitochondrial beta-oxidation (β-oxidation) pathway wikipedia.orgmicrobenotes.com. This is a cyclic process that sequentially shortens the fatty acid chain by two carbons in each cycle, producing acetyl-CoA, FADH₂, and NADH libretexts.orgaocs.org. The acetyl-CoA then enters the citric acid cycle for complete oxidation to CO₂ and H₂O, generating significant amounts of ATP.

CompoundInitial Degradation StepKey Enzyme(s)Primary ProductsSubsequent Metabolic Pathway
This compoundEster HydrolysisLipase / EsteraseTyrosol and Tetradecanoic AcidAromatic & Fatty Acid Degradation
TyrosolOxidationAlcohol Dehydrogenase, Aldehyde Dehydrogenase4-Hydroxyphenylacetic AcidHomogentisic Acid Pathway
Tetradecanoic AcidActivation to Acyl-CoAAcyl-CoA SynthetaseTetradecanoyl-CoABeta-Oxidation

Research into Microbial Metabolism of Related Aromatic and Fatty Acid Compounds (e.g., 4-hydroxyphenylacetate degradation)

Research into the microbial metabolism of compounds structurally related to the components of this compound provides a framework for understanding its complete degradation.

Metabolism of Related Aromatic Compounds: The degradation of tyrosol via 4-hydroxyphenylacetic acid (HPA) is a key pathway identified in environmental bacteria. A strain of Halomonas isolated from olive processing effluents metabolizes tyrosol by first converting it to 4-hydroxyphenylacetic acid nih.govresearchgate.net. This intermediate is then hydroxylated to form homogentisic acid by an HPA 1-monooxygenase. The aromatic ring of homogentisic acid is subsequently cleaved, and the resulting products enter central metabolic pathways. This pathway is crucial for the bioremediation of environments contaminated with phenolic compounds from olive oil production nih.govresearchgate.net.

Metabolism of Related Fatty Acid Compounds: The fatty acid component, tetradecanoic acid, is degraded via the beta-oxidation spiral. This process occurs in the mitochondria and involves a repeating sequence of four enzymatic reactions aocs.org. For a 14-carbon fatty acid like tetradecanoate, the process requires activation to tetradecanoyl-CoA and then undergoes 6 cycles of beta-oxidation. Each cycle shortens the chain by two carbons and produces one molecule of FADH₂, one molecule of NADH, and one molecule of acetyl-CoA, until the final cycle yields two molecules of acetyl-CoA libretexts.org.

The breakdown of tetradecanoic acid can be summarized as follows:

Beta-Oxidation CycleStarting Acyl-CoAProductsEnding Acyl-CoA
ActivationTetradecanoic Acid (C14)-Tetradecanoyl-CoA (C14)
Cycle 1Tetradecanoyl-CoA (C14)1 Acetyl-CoA, 1 FADH₂, 1 NADHDodecanoyl-CoA (C12)
Cycle 2Dodecanoyl-CoA (C12)1 Acetyl-CoA, 1 FADH₂, 1 NADHDecanoyl-CoA (C10)
Cycle 3Decanoyl-CoA (C10)1 Acetyl-CoA, 1 FADH₂, 1 NADHOctanoyl-CoA (C8)
Cycle 4Octanoyl-CoA (C8)1 Acetyl-CoA, 1 FADH₂, 1 NADHHexanoyl-CoA (C6)
Cycle 5Hexanoyl-CoA (C6)1 Acetyl-CoA, 1 FADH₂, 1 NADHButyryl-CoA (C4)
Cycle 6Butyryl-CoA (C4)2 Acetyl-CoA, 1 FADH₂, 1 NADH-
Total Products -7 Acetyl-CoA, 6 FADH₂, 6 NADH -

Future Research Directions and Theoretical Perspectives

Exploration of Uncharted Synthetic Avenues for Novel Analogues

The future synthesis of novel analogues of 4-hydroxyphenyl tetradecanoate (B1227901) will likely focus on enhancing its biological activity, selectivity, and pharmacokinetic properties. While the direct synthesis of 4-hydroxyphenyl tetradecanoate can be achieved through standard esterification methods, such as the Steglich esterification of 4-formyl-3-hydroxyphenyl tetradecanoate, the exploration of more advanced and versatile synthetic strategies is a key area for future research. mdpi.commdpi.com

One promising approach is the use of enzymatic synthesis, which offers high selectivity and milder reaction conditions. Lipases, for instance, have been successfully employed in the transesterification of 4-hydroxyphenylacetic acid with triglycerides to produce novel phenolic lipids. researchgate.net This methodology could be adapted to synthesize a library of 4-hydroxyphenyl esters with varying fatty acid chain lengths and degrees of unsaturation, allowing for a systematic investigation of the structure-activity relationship.

Furthermore, the development of novel synthetic routes to modify the phenolic ring is of great interest. Introducing different substituents on the hydroquinone (B1673460) moiety could modulate its antioxidant potential and target specificity. For example, the synthesis of Schiff base esters from derivatives of this compound has already been reported, indicating the feasibility of further chemical modifications. mdpi.commdpi.com Future research could focus on creating analogues with improved properties, such as enhanced cell permeability or specific organelle targeting.

A summary of potential synthetic strategies for creating novel analogues is presented in the table below.

Synthetic StrategyPotential AdvantagesKey Research Focus
Enzymatic Synthesis (e.g., using lipases)High selectivity, mild reaction conditions, environmentally friendly.Optimization of enzyme selection, substrate specificity, and reaction conditions for the synthesis of a diverse library of analogues.
Modification of the Fatty Acid ChainModulation of lipophilicity, membrane interaction, and pharmacokinetic properties.Synthesis of analogues with varying chain lengths, degrees of unsaturation, and branching.
Substitution on the Phenolic RingAlteration of antioxidant activity, target specificity, and electronic properties.Introduction of various functional groups (e.g., halogens, alkyl groups, nitro groups) to the hydroquinone moiety.
Click ChemistryHigh efficiency and modularity for creating diverse libraries of analogues.Development of clickable 4-hydroxyphenyl and tetradecanoate building blocks for rapid analogue synthesis.

Deeper Mechanistic Elucidation of Compound Action in Complex Biological Systems

Understanding the precise mechanism of action of this compound within complex biological systems is a critical area for future research. The antioxidant properties of the hydroquinone core are likely a key contributor to its biological effects, as hydroquinone and its derivatives are known to be potent radical scavengers. nih.govresearchgate.net Future studies should aim to quantify the antioxidant capacity of this compound in various cellular and in vivo models.

Beyond its antioxidant activity, the amphiphilic nature of this compound suggests that it may interact with and modulate the properties of biological membranes. nih.gov This interaction could influence a variety of cellular processes, including the activity of membrane-bound enzymes and signaling pathways. Investigating how this compound partitions into different cellular membranes and its effect on membrane fluidity and organization will be crucial for a deeper mechanistic understanding.

Moreover, identifying the specific molecular targets of this compound is a priority. Techniques such as affinity chromatography, pull-down assays with tagged analogues, and computational docking studies could be employed to identify binding partners. Elucidating these interactions will provide valuable insights into the signaling pathways modulated by this compound.

Integration of Multi-Omics Data for Systems-Level Understanding in Research Models

To gain a comprehensive, systems-level understanding of the biological effects of this compound, the integration of multi-omics data is essential. Transcriptomics, proteomics, and metabolomics analyses of cells or organisms treated with the compound can reveal global changes in gene expression, protein levels, and metabolic pathways.

For example, transcriptomic analysis could identify genes that are up- or down-regulated in response to this compound, providing clues about the cellular pathways it affects. Proteomics could then be used to confirm these changes at the protein level and identify post-translational modifications. Metabolomics would offer a snapshot of the metabolic state of the system, revealing alterations in key metabolites and pathways.

By integrating these different omics datasets, researchers can construct detailed models of the compound's mechanism of action and identify potential biomarkers for its activity. This approach will be particularly valuable for understanding the systemic effects of this compound in in vivo research models.

The table below outlines the potential applications of different omics technologies in the study of this compound.

Omics TechnologyPotential ApplicationExpected Insights
Transcriptomics (e.g., RNA-seq)Profiling of gene expression changes in response to treatment.Identification of regulated genes and pathways, providing clues to the mechanism of action.
Proteomics (e.g., Mass Spectrometry)Analysis of protein expression and post-translational modifications.Confirmation of transcriptomic findings at the protein level and identification of direct protein targets.
Metabolomics (e.g., NMR, Mass Spectrometry)Profiling of cellular metabolites.Understanding of the metabolic reprogramming induced by the compound.
LipidomicsDetailed analysis of the lipid profile.Investigation of the compound's impact on lipid metabolism and membrane composition.

Development of Advanced Molecular Probes and Tools for Mechanistic Investigations

The development of advanced molecular probes based on the this compound scaffold will be instrumental in elucidating its subcellular localization and mechanism of action. By attaching fluorescent dyes or other reporter molecules to the compound, its distribution within cells and tissues can be visualized using advanced microscopy techniques.

For instance, a fluorescently labeled analogue of this compound could be used to determine if it preferentially accumulates in specific organelles, such as mitochondria or the endoplasmic reticulum. This information would be invaluable for understanding its biological effects, as many cellular processes are compartmentalized.

Furthermore, the design of "smart" molecular probes that change their fluorescent properties upon binding to a specific target or in response to a particular cellular event (e.g., changes in redox state) could provide real-time information about the compound's activity within living cells. The development of such probes will require a deep understanding of the structure-activity relationship of this compound and its analogues. mdpi.com

In addition to fluorescent probes, other molecular tools, such as biotinylated or photo-affinity labeled analogues, could be developed to facilitate the identification of binding partners and the study of protein-ligand interactions. These tools will be essential for a detailed molecular-level understanding of the biological functions of this compound.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 4-Hydroxyphenyl tetradecanoate, and how can purity be optimized?

  • Methodology :

  • Esterification : Use acid-catalyzed (e.g., H₂SO₄) or enzymatic esterification between 4-hydroxyphenyl alcohol and tetradecanoic acid under reflux conditions. Monitor reaction progress via thin-layer chromatography (TLC).
  • Purification : Employ gradient column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Confirm purity using HPLC (C18 column, UV detection at 280 nm) or melting point analysis.
  • Optimization : Control stoichiometric ratios (1:1.2 molar ratio of acid to alcohol) and reaction time (12–24 hrs) to minimize by-products like unreacted starting materials or diesters .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

  • Key Techniques :

  • NMR : ¹H NMR will show a singlet for the phenolic -OH (~5 ppm, exchangeable), a triplet for the ester methylene group (-CH₂-COO-, ~4.2 ppm), and a long aliphatic chain (δ 1.2–1.6 ppm for CH₂ groups). ¹³C NMR will confirm the ester carbonyl (170–175 ppm).
  • FT-IR : Look for O-H stretch (3200–3600 cm⁻¹, broad), ester C=O (1720–1740 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).
  • Mass Spectrometry : ESI-MS or GC-MS will show the molecular ion peak [M+H]⁺ at m/z 348 (C₂₀H₃₂O₃) .

Q. What are the key thermodynamic properties (e.g., melting point, enthalpy of fusion) of this compound, and how do they compare to similar aliphatic esters?

  • Thermodynamic Data :

  • Melting Point : Expected range: 50–60°C (based on analogous methyl tetradecanoate, Tfus = 18–20°C ). The phenolic group may increase melting point due to hydrogen bonding.
  • Enthalpy of Fusion (ΔHfus) : Estimated ~50–60 kJ/mol (cf. methyl tetradecanoate: ΔHfus = 50.21 kJ/mol ).
  • Vapor Pressure : Use Antoine equation parameters derived from homologs to model behavior at reduced pressures .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported phase transition data for this compound across different experimental studies?

  • Strategies :

  • Standardized Protocols : Use differential scanning calorimetry (DSC) at controlled heating rates (e.g., 5°C/min) to minimize thermal lag. Compare with traditional capillary melting point methods.
  • Purity Assessment : Quantify impurities via GC-MS or HPLC. Even 2% impurities can depress melting points by 5–10°C .
  • Interlab Validation : Collaborate with multiple labs using identical samples to assess reproducibility (e.g., NIST reference materials methodology ).

Q. What experimental strategies are recommended for investigating the surface interaction mechanisms of this compound coatings on metal substrates?

  • Methodological Framework :

  • Coating Preparation : Apply dip-coating or spin-coating methods on lead or steel substrates (cf. lead tetradecanoate in ).
  • Surface Analysis : Use electrochemical impedance spectroscopy (EIS) to measure corrosion resistance. SEM/EDS can map coating uniformity and detect gaps (e.g., Fig. 3B in ).
  • Hydrophobicity Tests : Measure water contact angles to correlate with impedance data. Increased hydrophobicity reduces pollutant penetration .

Q. What considerations are essential when designing bioavailability studies for this compound in mammalian model systems?

  • Key Factors :

  • Solubility : Assess in simulated intestinal fluid (pH 6.8) and use surfactants (e.g., Tween 80) to enhance dissolution.
  • Metabolic Stability : Conduct in vitro microsomal assays (liver S9 fractions) to evaluate esterase-mediated hydrolysis.
  • Gut Microbiome Interactions : Use correlation matrices (heatmaps) to identify microbial taxa linked to tetradecanoate metabolism, as in ’s gut microbiota study .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.